molecular formula C9H8BrFO2 B1592121 Ethyl 4-bromo-3-fluorobenzoate CAS No. 1130165-74-0

Ethyl 4-bromo-3-fluorobenzoate

Cat. No.: B1592121
CAS No.: 1130165-74-0
M. Wt: 247.06 g/mol
InChI Key: DDINDBNRZWUYBR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 3rd positions of the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-fluorobenzoate can be synthesized through the esterification of 4-bromo-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Substitution: Formation of ethyl 4-amino-3-fluorobenzoate or ethyl 4-thio-3-fluorobenzoate.

    Reduction: Formation of ethyl 4-bromo-3-fluorobenzyl alcohol.

    Oxidation: Formation of 4-bromo-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-fluorobenzoate is widely used in scientific research due to its versatility in chemical synthesis. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop new drug candidates with potential therapeutic effects. Additionally, it is employed in the synthesis of complex organic molecules for biological studies and material science research.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    Ethyl 3-bromo-4-fluorobenzoate: Similar structure but with different positions of bromine and fluorine atoms.

    Ethyl 4-bromo-2-fluorobenzoate: Another isomer with the fluorine atom at the 2nd position.

    Ethyl 4-chloro-3-fluorobenzoate: Chlorine atom replacing bromine.

Uniqueness: Ethyl 4-bromo-3-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This unique arrangement can lead to different chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

ethyl 4-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINDBNRZWUYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608471
Record name Ethyl 4-bromo-3-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130165-74-0
Record name Benzoic acid, 4-bromo-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1130165-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-3-fluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-3-fluoro-, ethyl ester
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Record name Ethyl 4-bromo-3-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-BROMO-3-FLUOROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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